2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-17-11-16(10-14-3-2-8-23(19(14)17)20(12)25)22-18(24)9-13-4-6-15(21)7-5-13/h4-7,10-12H,2-3,8-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHCJSRRVRPQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide (CAS Number: 141694-36-2) is a synthetic derivative of pyrroloquinoline that has garnered attention for its potential biological activities. This article aims to explore its biological activities, including anticancer effects, antioxidant properties, and enzyme inhibition capabilities.
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- LogP : 1.65960
- PSA : 46.17000
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities:
1. Anticancer Activity
Research has demonstrated that derivatives of pyrroloquinoline compounds possess significant anticancer properties. For instance, a study highlighted the synthesis and evaluation of various derivatives that showed promising activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound has been noted for its ability to inhibit tumor growth and induce cytotoxicity in various cancer models.
2. Antioxidant Effects
The antioxidant capacity of this compound has been assessed using the DPPH assay. The results indicated a significant reduction in free radicals, suggesting its potential use as an antioxidant agent in therapeutic applications .
3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit several key enzymes involved in disease pathways:
- Dihydrofolate Reductase : Important for DNA synthesis and repair.
- Glucosidase : Involved in carbohydrate metabolism.
These inhibitory effects may contribute to its anticancer and anti-inflammatory activities .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a recent experimental study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values indicating potent cytotoxicity. The study concluded that the compound's mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant properties where the compound was tested against various oxidative stress models. The results showed a significant decrease in oxidative markers in treated cells compared to controls, reinforcing its potential as an antioxidant agent .
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Weight | 240.69 g/mol |
| LogP | 1.65960 |
| PSA | 46.17000 |
| Anticancer Activity | Significant (IC50 values reported) |
| Antioxidant Activity | Effective (DPPH inhibition) |
| Enzyme Inhibition | Dihydrofolate reductase, glucosidase |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Conditions :
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Acidic: HCl (6M), reflux, 12–24 hours.
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Basic: NaOH (2M), 80°C, 8–12 hours.
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Mechanism : Nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond.
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Outcome :
Product Yield (%) Conditions Source Carboxylic acid derivative 75–80 HCl, reflux Sodium carboxylate salt 85–90 NaOH, 80°C
Electrophilic Aromatic Substitution (Chlorophenyl Ring)
The 4-chlorophenyl group participates in electrophilic substitution, though steric and electronic effects modulate reactivity.
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Nitration :
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Reagents: HNO₃/H₂SO₄, 0–5°C.
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Product: Nitro-substituted derivative at the meta position relative to chlorine.
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Yield: ~60%.
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Suzuki Coupling :
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Reagents: Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C.
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Product: Biaryl derivatives for structure-activity relationship (SAR) studies.
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Reduction of the Pyrroloquinoline Core
The tetrahydro-pyrroloquinoline system can undergo further reduction or oxidation:
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Catalytic Hydrogenation :
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Oxidation :
N-Alkylation/Acylation
The secondary amine in the pyrrolidine ring undergoes alkylation or acylation:
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Methylation :
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Reagents: CH₃I, K₂CO₃, DMF, 60°C.
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Product: Quaternary ammonium salt with enhanced solubility.
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Acylation :
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Reagents: Acetyl chloride, pyridine, RT.
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Product: N-acetylated derivative for probing steric effects.
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Ring-Opening Reactions
Under strongly acidic conditions, the pyrrolidine ring may undergo cleavage:
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Acid-Mediated Ring Opening :
Cross-Coupling Reactions
The quinoline core facilitates cross-coupling for functionalization:
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Buchwald–Hartwig Amination :
Photochemical Reactions
The chlorophenyl group may undergo UV-induced reactions:
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Photochlorination :
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Reagents: Cl₂ gas, UV light, CCl₄.
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Product: Polychlorinated derivatives (limited by steric hindrance).
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Key Reaction Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
N-(4-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide
- Core Structure: Quinoline (simpler bicyclic system) instead of pyrrolo[3,2,1-ij]quinolinone.
- Key Differences: The absence of a fused pyrrolidine ring reduces conformational rigidity. The acetamide is linked via an oxygen atom (quinolin-8-yloxy) rather than a direct nitrogen bond.
- Functional Impact : Reduced steric hindrance may enhance solubility but decrease binding affinity to hydrophobic targets. Intermolecular hydrogen bonds involving water molecules stabilize its crystal packing .
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide
Substituent Variations
2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b)
- Structure : Simplified acetamide with dual 4-chlorophenyl groups.
- Key Differences: Lacks the tricyclic core.
- Functional Impact : Higher polarity due to the carbamoyl group may improve aqueous solubility but reduce blood-brain barrier penetration .
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide
- Structure: Hydroxyimino (C=N–OH) group replaces the tricyclic core.
- Key Differences: Planar hydroxyimino moiety enables tautomerism and strong intermolecular hydrogen bonds (e.g., O–H⋯O and N–H⋯N interactions).
- Functional Impact : Enhanced crystallinity and thermal stability (>300°C melting point) .
Pharmacologically Active Analogs
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Structure : Benzothiazole replaces the tricyclic core.
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects.
Physicochemical and Structural Data Comparison
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)-N-(1-methyl-2-oxo-pyrroloquinolin-yl)acetamide?
- Methodology : The compound is synthesized via multi-step reactions involving: (i) Condensation of 4-chlorophenylacetic acid derivatives with a pyrroloquinolinone scaffold (e.g., 1-methyl-2-oxo-pyrroloquinoline). (ii) Activation of the carboxylic acid group using coupling agents like EDCI/HOBt. (iii) Purification via column chromatography and recrystallization. Key challenges include controlling regioselectivity during cyclization and minimizing byproducts from the fused pyrroloquinoline system .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., δ ~2.5 ppm for N-methyl groups, δ ~7.4–7.6 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H···O interactions) and dihedral angles in the pyrroloquinoline core .
Q. What structural features influence its stability and reactivity?
- The fused pyrroloquinoline system introduces steric hindrance, affecting reaction kinetics. The 4-chlorophenyl group enhances lipophilicity, while the acetamide moiety participates in hydrogen bonding. Intramolecular C–H···O interactions stabilize the conformation .
Advanced Research Questions
Q. How can tautomeric equilibria between amine and imine forms be investigated in this compound?
- Approach :
- Use variable-temperature H NMR to monitor proton exchange (e.g., NH signals at δ ~10–13 ppm).
- Computational studies (DFT) to calculate energy differences between tautomers.
- Example : Evidence of 50:50 amine:imine ratio in related pyrroloquinoline derivatives via NMR integration .
Q. What computational strategies optimize its synthesis and predict regioselectivity?
- Methods :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states during cyclization.
- Machine Learning : Train models on existing pyrroloquinoline synthesis data to predict optimal reaction conditions (solvent, catalyst).
- Case Study : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error in reaction design .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Molecular Docking : Screen against targets like kinase domains using the pyrroloquinoline scaffold as a hydrophobic anchor.
- SAR Studies : Modify the 4-chlorophenyl or acetamide groups to assess binding affinity changes.
- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., kinase panels) .
Q. How can contradictory solubility data across studies be resolved?
- Troubleshooting :
- Validate purity via HPLC (>95%) to exclude impurities affecting solubility.
- Test solubility in DMSO-water mixtures (e.g., 10% DMSO) and measure logP values experimentally.
- Compare with computational predictions (e.g., ACD/Labs Percepta) to identify outliers .
Q. What mechanistic insights exist for its degradation under acidic/basic conditions?
- Degradation Pathways :
- Acidic hydrolysis targets the acetamide bond, while basic conditions may cleave the pyrroloquinoline ring.
- Analytical Tools : LC-MS to identify degradation products; kinetic studies (pH-rate profiles) to map stability .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios for yield improvement.
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/NMR Predictor).
- Advanced Modeling : Combine MD simulations and QM/MM methods to study binding dynamics in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
